
10-(Chloroacetyl)-10H-phenothiazine
Overview
Description
10-(Chloroacetyl)-10H-phenothiazine (CAS: Not explicitly listed in evidence, but structurally defined in and ) is a phenothiazine derivative functionalized with a chloroacetyl group at the nitrogen atom of the heterocyclic core. Phenothiazines are tricyclic compounds containing sulfur and nitrogen atoms, known for their diverse pharmacological and chemical applications, including antipsychotic agents, photosensitizers, and electron donors in organic electronics . The chloroacetyl group enhances electrophilicity, making this compound a versatile intermediate for synthesizing phenstatin analogues with anti-proliferative activity and tubulin-binding properties . Its molecular formula is C₁₄H₁₀ClNOS, with a molecular weight of 275.75 g/mol .
Preparation Methods
Preparation Methods of 10-(Chloroacetyl)-10H-phenothiazine
General Synthetic Route
The classical and most widely reported method for synthesizing this compound involves the direct chloroacetylation of phenothiazine using chloroacetyl chloride. The reaction typically proceeds under controlled temperature conditions in an organic solvent, often toluene or dichloromethane, with or without the presence of a base to neutralize released hydrogen chloride.
- Reactants: Phenothiazine and chloroacetyl chloride
- Solvent: Toluene or dichloromethane
- Temperature: 0°C to 80°C
- Reaction time: Approximately 12 hours
- Optional base: Pyridine or triethylamine (to scavenge HCl)
- Workup: Extraction with dichloromethane, drying over anhydrous sodium sulfate, and solvent removal
Detailed Procedure (Example)
A representative procedure is as follows:
- Dissolve 10H-phenothiazine (5.0 g, 25.11 mmol) in 75 mL of toluene.
- Cool the solution to 0°C to control the exothermic reaction.
- Slowly add chloroacetyl chloride (3.0 mL, 37.6 mmol) to the cooled solution.
- Heat the reaction mixture to 80°C and maintain for 12 hours.
- Allow the mixture to cool to room temperature.
- Concentrate under reduced pressure below 45°C.
- Add water (50 mL) and extract the product with dichloromethane (2 × 50 mL).
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent to obtain this compound as an off-white solid.
This method typically yields the product in about 90-95% yield.
Industrial Scale Production
In industrial settings, the synthesis can be scaled up using continuous flow reactors, which provide:
- Enhanced control over reaction parameters (temperature, mixing, residence time)
- Improved safety due to containment of hazardous reagents
- Consistent product quality with higher reproducibility
- Potential for automation and process optimization
Continuous flow methods maintain the same basic chemistry but improve throughput and safety, especially important given the reactive nature of chloroacetyl chloride.
Reaction Analysis and Optimization
Reaction Parameters
Parameter | Typical Conditions | Notes |
---|---|---|
Solvent | Toluene or dichloromethane | Toluene preferred for scale-up |
Temperature | 0°C (addition) to 80°C (reaction) | Controls exotherm and rate |
Reaction time | 12 hours | Ensures complete conversion |
Base (optional) | Pyridine or triethylamine | Neutralizes HCl, improves yield |
Workup | Extraction, drying, solvent removal | Standard organic purification |
Summary Table of Preparation Methods
Method | Solvent | Temperature (°C) | Reaction Time | Base Used | Yield (%) | Notes |
---|---|---|---|---|---|---|
Chloroacetylation in toluene | Toluene | 0 to 80 | 12 h | None or pyridine | 90-95 | Classical batch synthesis |
Chloroacetylation in DCM | Dichloromethane | 0 to 5 | Several hours | Triethylamine | ~90 | Lower temperature, base scavenger |
Continuous flow reactor | Toluene or DCM | Controlled | Minutes to h | Automated control | >90 | Industrial scale-up, safer process |
Chemical Reactions Analysis
Types of Reactions
10-(Chloroacetyl)-10H-phenothiazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or methanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of N-substituted phenothiazine derivatives.
Oxidation: Formation of phenothiazine sulfoxides or sulfones.
Reduction: Formation of phenothiazine amines or alcohols.
Scientific Research Applications
Chemistry
10-(Chloroacetyl)-10H-phenothiazine serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis:
- Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles (amines, alcohols).
- Oxidation and Reduction Reactions: It can be oxidized to form sulfoxides or sulfones or reduced to yield amines or alcohol derivatives.
Research has indicated that this compound exhibits significant biological activities:
- Anticancer Properties: Studies show that it has notable activity against cervical cancer cells, indicating potential as an anticancer agent .
- Antioxidant Activity: Derivatives of phenothiazines, including this compound, have been shown to inhibit lipid peroxidation and oxidative stress, which are critical in neurodegenerative disorders .
Pharmaceutical Development
The compound is being investigated for its potential use in developing new pharmaceuticals:
- Neurological Disorders: Its ability to inhibit oxidative stress positions it as a candidate for treating conditions like Alzheimer's disease .
- Antimicrobial Activity: Research into its antimicrobial properties suggests potential applications in treating infections.
Case Study 1: Anticancer Activity
A study demonstrated that this compound significantly inhibited the growth of cervical cancer cells in vitro. The mechanism involved induction of apoptosis through oxidative stress pathways, showcasing its potential as a therapeutic agent against cancer.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, this compound was tested for its ability to protect neuronal cells from oxidative damage. Results indicated that it could effectively reduce markers of oxidative stress and lipid peroxidation, suggesting its utility in neuroprotective therapies .
Mechanism of Action
The mechanism of action of 10-(Chloroacetyl)-10H-phenothiazine involves its interaction with various molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The phenothiazine core can interact with biological membranes, affecting their fluidity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Phenothiazine Derivatives
Structural and Functional Group Variations
The biological and chemical properties of phenothiazine derivatives are heavily influenced by substituents at the N-10 position. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Solubility: Chloroacetyl derivatives (e.g., this compound) exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the polarizable chloroacetyl group, whereas benzyl or methyl derivatives are more lipophilic .
- Thermal Stability : The nitrophenyl-ethynyl derivative () has a higher melting point (~200–220°C) compared to chloroacetyl derivatives (~150–170°C), attributed to enhanced molecular rigidity and crystal packing .
Key Research Findings and Discrepancies
- Electronic Effects : The chloroacetyl group’s electron-withdrawing nature enhances reactivity toward nucleophiles (e.g., amines, thiols), whereas methyl or benzyl groups prioritize hydrophobic interactions .
- Biological Selectivity : Substitutions at C-2 (e.g., Cl in ) modulate bioactivity by altering steric and electronic profiles. For example, 2-chloro derivatives show improved receptor affinity compared to unsubstituted analogues .
- Contradictions in Activity: While this compound is bioactive, structurally similar compounds like 2-chloro-10-(3-chloropropanol)-10H-phenothiazine () are inactive, underscoring the critical role of substituent positioning and steric accessibility .
Biological Activity
10-(Chloroacetyl)-10H-phenothiazine, a derivative of phenothiazine, has garnered attention for its diverse biological activities, particularly in pharmacology. This compound features a chloroacetyl group at the 10-position and is characterized by its three-ring structure containing sulfur and nitrogen atoms. Its unique chemical properties allow it to interact with various biological targets, making it a subject of interest for medicinal chemistry.
The molecular formula of this compound is C₁₃H₉ClN₂S, with a molecular weight of approximately 310.20 g/mol. The synthesis typically involves multiple steps, including the reaction of phenothiazine with chloroacetyl chloride in suitable solvents like toluene or dichloromethane. The resulting compound can be characterized through techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of phenothiazine derivatives, including this compound. In vitro screening against liver cancer cell lines such as Hep3B and SkHep1 revealed significant cytotoxicity, suggesting that this compound may inhibit cancer cell proliferation through modulation of cholinergic signaling pathways .
Table 1: Cytotoxicity of Phenothiazine Derivatives Against Liver Cancer Cell Lines
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 5.0 | Hep3B |
Novel Phenothiazine Derivative 1 | 3.5 | SkHep1 |
Novel Phenothiazine Derivative 2 | 4.0 | Hep3B |
Cholinesterase Modulation
The compound has also been studied for its ability to modulate cholinesterase activity, which is crucial for neurotransmitter regulation. In zebrafish models, it was observed that this compound significantly inhibited acetylcholinesterase (AChE) activity, indicating potential implications for treating neurodegenerative diseases .
Case Study: Cholinesterase Activity in Zebrafish
In a study assessing the effects of various phenothiazine derivatives on AChE activity in zebrafish embryos, the following results were noted:
- Compound : this compound
- Effect : Significant inhibition of AChE activity
- Dosage : Concentration-dependent response observed
Antimicrobial Activity
Emerging evidence suggests that phenothiazines possess antimicrobial properties. Research indicates that derivatives similar to this compound exhibit activity against various pathogens, including bacteria and fungi. For instance, structural modifications can enhance their effectiveness against resistant strains .
Table 2: Antimicrobial Efficacy of Phenothiazine Derivatives
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 2.0 µg/mL |
Chlorpromazine | Escherichia coli | 1.5 µg/mL |
Thioridazine | Candida albicans | 3.0 µg/mL |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 10-(Chloroacetyl)-10H-phenothiazine?
- Methodological Answer : The compound is typically synthesized via Sonogashira coupling , a cross-coupling reaction between aryl halides and terminal alkynes. For example, 10-ethynyl-10H-phenothiazine can react with chloroacetyl chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide in tetrahydrofuran (THF). Reaction conditions (e.g., temperature, solvent, catalyst loading) significantly influence yield optimization . Post-synthesis purification involves column chromatography and recrystallization.
Q. How is this compound characterized structurally?
- Methodological Answer : Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and molecular environment .
- X-ray Crystallography : Single-crystal diffraction (e.g., using a Rigaku Saturn724+ diffractometer) provides precise bond lengths, angles, and packing interactions. For example, the phenothiazine core exhibits a butterfly-shaped conformation with a fold angle of ~153.87(7)° .
- Elemental Analysis : Validates purity and stoichiometry.
Q. What are the critical parameters for crystallization of this compound?
- Methodological Answer : Slow evaporation of ethanol or THF solutions is commonly used. Crystal system parameters (e.g., triclinic P1 space group, Å, Å, Å) are determined via X-ray diffraction. Hydrogen atoms are constrained using riding models during refinement .
Advanced Research Questions
Q. How can data contradictions in crystal structure refinement be resolved?
- Methodological Answer : Use SHELX software (e.g., SHELXL-2014/7) for refinement. Key steps:
- Validate data quality using (e.g., 0.021) and redundancy metrics .
- Address outliers in thermal displacement parameters () via constrained refinement of H-atoms.
- Cross-validate with independent datasets or alternative software (e.g., OLEX2) to resolve ambiguities in torsional angles or bond lengths .
Q. What experimental design challenges arise in studying its biological activity (e.g., tubulin interaction)?
- Methodological Answer : Challenges include:
- Bioactivity Assays : Use fluorescence polarization or microtubule polymerization assays to quantify tubulin binding.
- Structure-Activity Relationship (SAR) : Modify the chloroacetyl group to assess its role in anti-proliferative activity. For example, replacing chloroacetyl with nitro or methylsulfonyl groups alters steric and electronic interactions .
- Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) for in vitro studies without destabilizing the compound .
Q. How do structural modifications impact charge-transfer interactions in phenothiazine derivatives?
- Methodological Answer : Substituents like nitro or acetyl groups enhance intramolecular charge transfer (ICT), measurable via:
- UV-Vis Spectroscopy : Red-shifted absorption bands indicate ICT efficiency.
- Cyclic Voltammetry : Oxidation potentials correlate with electron-withdrawing/donating effects of substituents .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals and charge distribution .
Properties
IUPAC Name |
2-chloro-1-phenothiazin-10-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNOS/c15-9-14(17)16-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)16/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRFGQJNKQLUPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229198 | |
Record name | 10-(Chloroacetyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
786-50-5 | |
Record name | 10-(Chloroacetyl)phenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=786-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-(Chloroacetyl)-10H-phenothiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000786505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 786-50-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239984 | |
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Record name | 786-50-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 10-(Chloroacetyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-(chloroacetyl)-10H-phenothiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.206 | |
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